molecular formula C8H11D5O2 B591124 Ethyl hexanoate - d5 CAS No. 1394230-21-7

Ethyl hexanoate - d5

Cat. No.: B591124
CAS No.: 1394230-21-7
M. Wt: 149.25
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Description

Historical Context of Deuterated Compounds in Chemical Research

The use of deuterium in chemical research dates to Harold Urey’s discovery of deuterium in 1931, which earned him the Nobel Prize in 1934. Early applications focused on mechanistic studies of chemical reactions, leveraging the kinetic isotope effect (KIE) to probe reaction pathways. By the 1960s, deuterated compounds like d₂-tyramine and d₃-morphine emerged as tools for metabolic tracing, laying the groundwork for modern deuterated pharmaceuticals.

Ethyl hexanoate-d5 represents a continuation of this legacy. Its development aligns with the broader adoption of deuterated analogs in the 21st century, driven by advancements in synthetic chemistry and analytical instrumentation. For example, deuterated drugs such as deutetrabenazine (approved by the FDA in 2017) demonstrated the clinical potential of deuterium substitution, inspiring further exploration of compounds like ethyl hexanoate-d5.

Significance of Ethyl Hexanoate-d5 in Analytical Chemistry

Ethyl hexanoate-d5 serves as a critical tool in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for quantifying volatile organic compounds. Its deuterated structure minimizes signal overlap with endogenous metabolites, enabling precise quantification in complex matrices.

Key Applications:

  • Internal Standardization : Used to correct for matrix effects in wine aroma analysis, where it improves the accuracy of ethyl hexanoate quantification.
  • Metabolic Tracing : Tracks lipid metabolism pathways in vitro, leveraging deuterium’s stability to monitor fatty acid synthesis rates.
  • Kinetic Studies : Measures reaction rates in esterification processes, as deuterium substitution alters bond dissociation energies.

Table 1: Comparative Properties of Ethyl Hexanoate and Ethyl Hexanoate-d5

Property Ethyl Hexanoate Ethyl Hexanoate-d5
Molecular Formula C₈H₁₆O₂ C₈H₁₁D₅O₂
Molecular Weight (g/mol) 144.21 149.24
Boiling Point (°C) 167–168 167–168
Key Use Cases Flavor additive Metabolic tracing

Evolution of Stable Isotope Labeling Technologies

Stable isotope labeling by amino acids in cell culture (SILAC), introduced in 2002, revolutionized proteomics by enabling quantitative comparisons of protein expression. Ethyl hexanoate-d5 benefits from these advancements, as its synthetic accessibility and stability align with the demand for reliable isotopic standards.

Technological Milestones:

  • Hyperplexing : Combines SILAC with isobaric tags (e.g., TMT) to analyze 18 samples simultaneously, a technique validated using deuterated esters.
  • Dynamic Labeling : Tracks protein turnover rates in multicellular spheroids, with deuterated compounds providing temporal resolution.
  • High-Resolution MS : Modern orbitrap systems detect mass shifts as small as 0.002 Da, crucial for distinguishing deuterated analogs.

Table 2: Advances in Isotope Labeling Relevant to Ethyl Hexanoate-d5

Technique Principle Application to Ethyl Hexanoate-d5
GC-MS with EI Electron ionization fragmentation Quantifies ester volatility in food matrices
LC-MS/MS Multiple reaction monitoring Tracks deuterium retention in lipidomics
NMR Spectroscopy Chemical shift analysis Confirms deuterium placement in synthesis

Properties

CAS No.

1394230-21-7

Molecular Formula

C8H11D5O2

Molecular Weight

149.25

Purity

95% min.

Synonyms

Ethyl hexanoate - d5

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs by Carbon Chain Length

Compound Molecular Formula Chain Length Odor Profile Key Differences Applications
Ethyl hexanoate C₈H₁₆O₂ C6 Fruity, apple Baseline for comparison Food flavors, fragrances ,
Ethyl heptanoate C₉H₁₈O₂ C7 Grape-like Longer chain, higher logP (3.2 vs. 2.92) Wine aromas
Ethyl octanoate C₁₀H₂₀O₂ C8 Citrus, fatty Higher boiling point (208°C vs. 167°C) Cosmetic emollients
Ethyl hexanoate-d5 C₈D₅H₁₁O₂ C6 (deuterated) Similar to non-deuterated Isotopic stability, slower metabolism Metabolic tracing

Key Findings :

  • Longer carbon chains (e.g., ethyl octanoate) increase hydrophobicity (logP) and alter odor profiles .
  • Deuterated analogs retain sensory characteristics but exhibit distinct spectroscopic signatures (e.g., NMR, MS) .

Functional Group Variations

Compound Functional Groups Reactivity Biological Activity
Ethyl hexanoate Ester Hydrolyzed by esterases Flavor enhancer
Ethyl 3-amino-5-methylhexanoate Ester + amino group Enhanced enzyme interactions Pharmaceutical intermediates
Ethyl 5-hydroxydecanoate Ester + hydroxyl group Oxidation to ketones Polymer synthesis
Ethyl hexanoate-d5 Deuterated ester Resistance to hydrolysis Stable isotope labeling

Key Findings :

  • Deuterated esters resist enzymatic cleavage, extending half-life in biological systems .

Odor Contribution in Complex Mixtures

  • Ethyl hexanoate: Subtle "fruity" aroma; synergizes with 3-mercaptohexan-1-ol (3MH) and linalool to enhance "banana" and "artificial sweet" notes in wines , .
  • Isoamyl acetate: Dominant "banana" odor; more potent than ethyl hexanoate in sake and mead , .
  • Ethyl octanoate: Contributes "fatty" and "citrus" undertones; higher odor activity value (OAV) in alcoholic beverages .

Key Findings :

  • Ethyl hexanoate’s sensory impact is context-dependent, often requiring co-factors for prominence .

Q & A

Q. What are the established methodologies for synthesizing Ethyl Hexanoate-d5 using heterogeneous catalysts?

Ethyl Hexanoate-d5 can be synthesized via esterification of hexanoic acid-d5 with ethanol using Amberlyst-15, a cationic exchange resin catalyst. Key steps include:

  • Optimizing reaction parameters (temperature, molar ratio of reactants, catalyst loading).
  • Monitoring reaction kinetics and mass transfer using FTIR spectroscopy and computational tools like Sigma-Plot or MATLAB for modeling .
  • Conducting thermodynamic analyses to determine Gibbs free energy and activation energy.
  • Confirming product purity via FTIR and GC-MS.

Q. What are the critical physical and chemical properties of Ethyl Hexanoate-d5 relevant to experimental design?

  • Molecular formula : C8H11D5O2 (deuterated form).
  • Physical state : Liquid at room temperature.
  • Boiling point : 166–168°C (similar to non-deuterated Ethyl Hexanoate).
  • Solubility : Highly hydrophobic; minimal water solubility.
  • Key spectral data : FTIR peaks at ~1740 cm⁻¹ (ester C=O stretch) and NMR shifts for deuterated carbons .
PropertyValueReference
Molecular Weight~149.26 g/mol (deuterated)
Density0.873 g/cm³ (estimated)
LogP (Partition Coeff.)~3.2 (predicted)

Q. How is Ethyl Hexanoate-d5 quantified in complex matrices like fermented beverages?

  • Analytical Method : Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.
  • Key steps :
  • Calibration with deuterated internal standards to account for matrix effects.
  • Optimization of extraction time/temperature (e.g., 40°C for 30 min).
  • Use of selective ion monitoring (SIM) for m/z ratios specific to deuterated fragments .
    • Validation : Limit of detection (LOD) as low as 29 µg/L, with relative standard deviation (RSD) <5% for reproducibility .

Advanced Research Questions

Q. How can vapor-liquid critical points of Ethyl Hexanoate-d5 in binary systems (e.g., with CO2) be experimentally determined?

  • Experimental Design : Use a high-pressure view cell to observe phase transitions.
  • Procedure :
  • Vary CO2 composition (5–95 mol%) and measure pressure-temperature (P-T) diagrams.
  • Validate against non-deuterated Ethyl Hexanoate data to assess isotopic effects .
    • Data Analysis : Plot P-T, P-composition, and T-composition curves to identify critical loci. Deviations >2% from non-deuterated systems suggest isotopic influence on intermolecular forces .

Q. How do microbial communities influence Ethyl Hexanoate-d5 production in fermentation systems?

  • Methodology :
  • Inoculate Bacillus subtilis in co-culture systems and track microbial dynamics via 16S rRNA sequencing.
  • Correlate Ethyl Hexanoate-d5 levels with metabolomic profiles (GC-MS) and microbial abundance (LEfSe analysis).
    • Findings : Lactobacillus and Wickerhamomyces show strong positive correlations (r > 0.8) with Ethyl Hexanoate-d5 synthesis, likely due to esterase activity and precursor availability .

Q. What statistical approaches resolve contradictions in Ethyl Hexanoate-d5 quantification across studies?

  • Multivariate Analysis : Apply principal component analysis (PCA) to GC-MS datasets to isolate variables (e.g., column type, ionization efficiency) causing discrepancies.
  • Case Study : PCA of 36 wine samples showed ethyl esters (including Ethyl Hexanoate) explained >90% of variance, with instrument calibration being the largest source of error .
  • Recommendation : Use ANOVA with Bonferroni correction (p < 0.05) for cross-study comparisons .

Q. How do thermodynamic and kinetic parameters differ between deuterated and non-deuterated Ethyl Hexanoate synthesis?

  • Kinetic Studies : Deuterium isotope effects reduce reaction rates by 10–15% due to stronger C-D bonds.
  • Thermodynamic Data :
  • ΔH‡ (activation enthalpy): ~45 kJ/mol (vs. 42 kJ/mol for non-deuterated).
  • ΔS‡ (activation entropy): Negative values indicate tighter transition states .

Q. What advanced chemometric techniques differentiate Ethyl Hexanoate-d5 in multi-component aroma profiles?

  • Method : Static headspace GC-ion mobility spectrometry (HS-GC-IMS) with PCA.
  • Application : In fruit beers, 35 VOCs (including Ethyl Hexanoate-d5) were resolved, with PCA loadings >0.95 for key ions (e.g., m/z 144 for deuterated esters) .
  • Validation : Heatmaps and Venn diagrams quantify contribution ratios (ROAV >1,000 for Ethyl Hexanoate-d5 in spirits) .

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